molecular formula C10H11NO3 B1438180 3-(2-Formylphenoxy)propanamide CAS No. 1094323-06-4

3-(2-Formylphenoxy)propanamide

Cat. No. B1438180
M. Wt: 193.2 g/mol
InChI Key: COKCRVJLXSTFKM-UHFFFAOYSA-N
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Description

3-(2-Formylphenoxy)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. It has the molecular formula C10H11NO3 .


Synthesis Analysis

A novel synthesis of Hantzsch-type N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines has been developed. Salicaldehydes were treated with ethyl propiolate in the presence of N-methylmorpholine to give ethyl 3-(2-formylphenoxy)propenoates .


Molecular Structure Analysis

The molecular structure of 3-(2-Formylphenoxy)propanamide includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Three equivalents of ethyl 3-(2-formylphenoxy)propenoates reacted with 1 equiv of amines under trifluoroacetic acid (TFA) catalyst to furnish the corresponding N-substituted 1,4-dihydropyridines in good to excellent yields, recovering the starting material salicaldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Formylphenoxy)propanamide include its molecular weight, density, melting point, boiling point, and more .

Scientific Research Applications

1. Application in Medicinal and Pharmaceutical Chemistry

  • Summary of the Application : Propanamide-sulfonamide based drug conjugates, which could potentially include “3-(2-Formylphenoxy)propanamide”, have been explored as dual inhibitors of urease and cyclooxygenase-2 (COX-2). These conjugates could lead to the development of novel types of pharmacological agents in the treatment of several pathological disorders where urease and COX-2 enzymes are involved .
  • Methods of Application : The conjugates were designed and synthesized using a multi-target approach. They were then confirmed by spectroscopic techniques like IR, 1 HNMR, 13 CNMR, and elemental analysis. The conjugates were screened for anti-inflammatory, urease, and COX-2 inhibition .
  • Results or Outcomes : The naproxen-sulfamethoxazole conjugation showed better anti-inflammatory action by inhibiting induced edema by 82.8%, which is comparable to the medication indomethacin (86.8% inhibition). It exhibited 75.4% inhibition of COX-2 at 10 µM concentration which is comparable with the reference drug (celecoxib, 77.1% inhibition) .

2. Application in Biotechnology

  • Summary of the Application : The compound N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, which is structurally similar to “3-(2-Formylphenoxy)propanamide”, has been used in the bioreduction process to produce (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
  • Methods of Application : Whole cells of Rhodotorula glutinis were used to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .
  • Results or Outcomes : The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .

Safety And Hazards

Safety data sheets indicate that immediate measures should be taken to remove any clothing contaminated by the product and move out of the dangerous area. Consultation with a physician and showing the safety data sheet is recommended .

Future Directions

Derivative synthesis has been a crucial method for altering the effects of already-approved medications, especially to lessen adverse effects and enhance results. Making use of this multi-target approach, a series of naproxen-sulfa drug conjugates was designed and synthesized .

properties

IUPAC Name

3-(2-formylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-10(13)5-6-14-9-4-2-1-3-8(9)7-12/h1-4,7H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKCRVJLXSTFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Formylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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